N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
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Overview
Description
N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure and trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Introduction of the trifluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction.
Methylation of the amine: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain receptors, while the bicyclo[1.1.1]pentane core provides structural rigidity. This combination allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- N-Methyl-1-[3-(2,3,6-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- N-Methyl-1-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Uniqueness
N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The bicyclo[1.1.1]pentane core also imparts distinct structural properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[111]pentanyl]methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c1-17-7-12-4-13(5-12,6-12)9-2-8(14)3-10(15)11(9)16/h2-3,17H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPKKXLPIOOEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C(=CC(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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